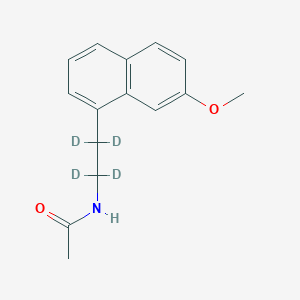

Agomelatine-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Efficacy and Mechanism of Agomelatine

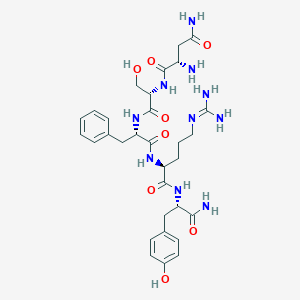

Description of Agomelatine Agomelatine is a novel antidepressant that acts as a potent agonist at melatonin receptors (MT1 and MT2) and as an antagonist at the serotonin 5-HT2C receptor subtype. It has been developed to address major depressive disorder (MDD) with a unique mechanism that targets both melatonergic and serotonergic systems, aiming to improve the efficacy and reduce side effects compared to traditional antidepressants .

Synthesis Analysis While the synthesis of Agomelatine itself is not detailed in the provided papers, a study on the synthesis and pharmacological evaluation of a series of Agomelatine analogues is available. These analogues were designed to optimize Agomelatine's affinity for the serotonin 5-HT2C receptor and to block a key point of its metabolism. The compounds synthesized showed good binding affinity at the melatonin MT1 and MT2 receptors, with some exhibiting promising affinities at the 5-HT2C receptor as well .

Molecular Structure Analysis Agomelatine's molecular structure, a naphthalenic analogue of melatonin, allows it to interact with melatonin and serotonin receptors. Its structure is crucial for its dual action as an MT1/MT2 agonist and a 5-HT2C antagonist, which is fundamental to its antidepressant and anxiolytic effects .

Chemical Reactions Analysis The chemical interactions of Agomelatine with receptors in the brain have been extensively studied. It competitively inhibits the 5-HT2C receptors, which enhances the activity of frontocortical dopaminergic and adrenergic pathways. This blockade is believed to contribute to its antidepressant effects .

Physical and Chemical Properties Analysis Agomelatine's physical and chemical properties, such as its agonistic action at melatonin receptors and antagonistic effects at the 5-HT2C receptor, lead to improvements in sleep architecture and efficiency. These properties are also associated with a good safety and tolerability profile, with fewer side effects on sexual health compared to SSRI antidepressants and no observed withdrawal or discontinuation syndrome .

Relevant Case Studies

Case Study on Major Depressive Disorder A double-blind, parallel-group study with 238 patients compared 25 mg/d Agomelatine (adjustable to 50 mg/d) to placebo over 6 weeks. The study found significant improvements in depression severity, response rate, and time to first response with Agomelatine. It also improved sleep-related issues and was well tolerated, with a safety profile similar to placebo .

Case Study on Dose Comparison A pilot study compared two doses of Agomelatine (5 mg and 100 mg) in the treatment of MDD. Both doses showed significant improvement in depressive symptoms, with the 5 mg dose potentially being as effective and slightly better tolerated than the 100 mg dose. This study highlighted the importance of dose optimization in achieving the best therapeutic effect with minimal side effects .

Case Study on Depression/Anxiety Model In a mouse model of depression/anxiety, Agomelatine was shown to reverse behavioral deficits and normalize circadian rhythms. It also promoted neurogenesis, increasing cell proliferation and maturation of newborn neurons in the hippocampus. These effects were compared favorably to those of fluoxetine, a classical selective serotonin reuptake inhibitor .

Case Study on Long-Term Efficacy Although the long-term efficacy of Agomelatine requires further investigation, the existing studies suggest that its unique mechanism of action, involving both melatonergic and serotonergic systems, provides a distinct and effective approach to treating depression with additional benefits such as improved sleep quality and circadian rhythm normalization .

Applications De Recherche Scientifique

Treatment of Major Depressive Disorder :

- Agomelatine has been shown to be effective in treating major depressive disorder. A study by Lôo et al. (2002) found that a 25 mg dose of Agomelatine was more effective than placebo in reducing depressive symptoms, as measured by the Hamilton Rating Scale for Depression and other criteria (Lôo, Hale, & D’haenen, 2002).

Impact on Intraocular Pressure in Glaucoma Patients :

- Agomelatine has been found to lower intraocular pressure in patients with primary open-angle glaucoma, as reported in a study by Pescosolido et al. (2015) (Pescosolido, Gatto, Stefanucci, & Rusciano, 2015).

Effects on Endoplasmic Reticulum Stress and Mitochondrial Dysfunction in Aging :

- A study by Chanmanee et al. (2021) demonstrated that Agomelatine attenuates endoplasmic reticulum stress, mitochondrial dysfunction, and apoptosis in the hippocampus of aging rats, suggesting potential applications in neurodegenerative conditions (Chanmanee, Wongpun, Tocharus, Govitrapong, & Tocharus, 2021).

Interactions with Membrane Phospholipids :

- Research by Ergun et al. (2014) explored Agomelatine's interactions with model membranes, revealing that it significantly affects the order, packing, and dynamics of membrane phospholipids. This study provides insights into its action mechanism at the molecular level (Ergun, Demir, Uzbay, & Severcan, 2014).

Influence on Muscle Strength and Inflammatory Cytokines in Muscular Dystrophy :

- A study by Carvalho et al. (2014) demonstrated that Agomelatine increases muscle strength and reduces the expression of inflammatory cytokines in a mouse model of muscular dystrophy, suggesting potential therapeutic applications in muscular disorders (Carvalho, Tondato, Iamnhuk, Gomiero, Petri, Delgado, Alves, Fonseca, & Feder, 2014).

Mécanisme D'action

Target of Action

Agomelatine-d4, structurally related to melatonin, primarily targets melatonin receptors (MT1 and MT2) and serotonin-2C (5-HT2C) receptors . The melatonin receptors are involved in the regulation of various biological rhythms, including sleep-wake cycles, while the 5-HT2C receptors play a crucial role in mood regulation .

Mode of Action

Agomelatine-d4 acts as a potent agonist at melatonin receptors and an antagonist at serotonin-2C (5-HT2C) receptors . As an agonist, it activates the melatonin receptors, mimicking the effects of melatonin and helping to resynchronize circadian rhythms . As an antagonist at 5-HT2C receptors, it prevents the action of serotonin, thereby modulating the release of dopamine and noradrenaline specifically in the frontal cortex .

Biochemical Pathways

The action of Agomelatine-d4 leads to modulation of multiple cellular pathways, including an increase in trophic factors, synaptic remodeling, and glutamate signaling . It also affects key targets such as early genes and kinases . These changes contribute to increases in hippocampal proliferation, maturation, and survival .

Pharmacokinetics

Agomelatine-d4 undergoes extensive first-pass hepatic metabolism and displays irregular absorption profiles . It has a large interindividual variability and interoccasion variability of pharmacokinetics . The intrinsic clearance of Agomelatine-d4 is a major determinant of its exposure .

Result of Action

Agomelatine-d4 has shown an antidepressant-like effect in animal depression models . It resynchronizes circadian rhythms in animal models of delayed sleep phase syndrome and other circadian rhythm disruptions . In humans, it has positive phase-shifting properties; it induces a phase advance of sleep, body temperature decline, and melatonin onset .

Action Environment

The action of Agomelatine-d4 can be influenced by environmental factors such as liver disease. Pathological changes due to liver disease might lead to significant alterations of Agomelatine-d4 pharmacokinetics, and lead to substantially increased exposure .

Propriétés

IUPAC Name |

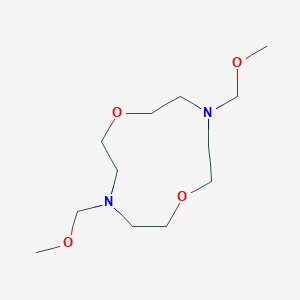

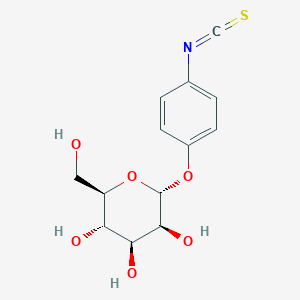

N-[1,1,2,2-tetradeuterio-2-(7-methoxynaphthalen-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17)/i8D2,9D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYPHIXNFHFHND-LZMSFWOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CC2=C1C=C(C=C2)OC)C([2H])([2H])NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Agomelatine-d4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-methoxyphenyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B129747.png)